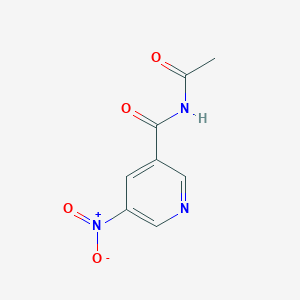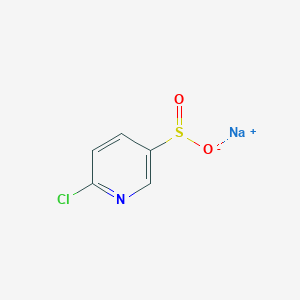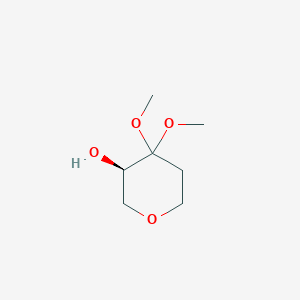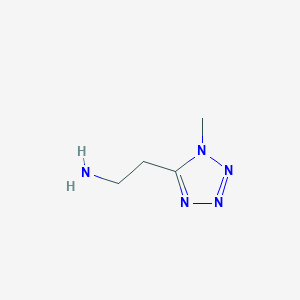
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
Vue d'ensemble
Description
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group attached to the tetrazole ring and an ethylamine group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate ethylamine derivative. One common method is the nucleophilic substitution reaction where 1-methyl-1H-tetrazole-5-thiol reacts with an ethylamine derivative under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a solvent like water or ethanol at a temperature of around 37°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Bases such as sodium hydroxide or potassium carbonate in solvents like water or ethanol.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced nitrogen heterocycles.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex tetrazole derivatives and other heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its role in drug development, particularly in the design of new antibiotics and antifungal agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and herbicides .
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, in antimicrobial applications, it targets bacterial enzymes, disrupting their function and leading to bacterial cell death . The tetrazole ring’s nitrogen atoms play a crucial role in binding to the active sites of enzymes, enhancing the compound’s efficacy .
Comparaison Avec Des Composés Similaires
- 1-Methyl-1H-tetrazole-5-thiol
- 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone
- 1-(1-Methyl-1H-tetrazol-5-yl)piperidin-4-amine hydrochloride
Comparison: 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is unique due to its ethylamine group, which imparts distinct chemical and biological properties. Compared to 1-methyl-1H-tetrazole-5-thiol, it has enhanced solubility and reactivity. The presence of the ethylamine group also allows for more diverse chemical modifications and applications .
Propriétés
Formule moléculaire |
C4H9N5 |
|---|---|
Poids moléculaire |
127.15 g/mol |
Nom IUPAC |
2-(1-methyltetrazol-5-yl)ethanamine |
InChI |
InChI=1S/C4H9N5/c1-9-4(2-3-5)6-7-8-9/h2-3,5H2,1H3 |
Clé InChI |
BISZDZMWCWTPFO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)CCN |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
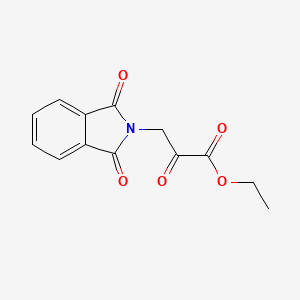
![1-[2-(2-Chloroethoxy)ethoxy]-2-nitrobenzene](/img/structure/B8658620.png)
![1-Propanol, 2-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B8658627.png)

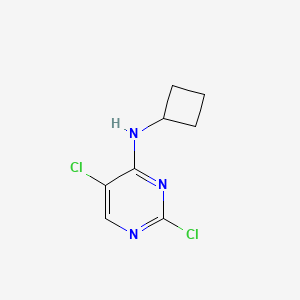


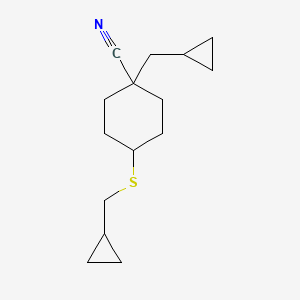
![1-[4-(Piperidin-1-yl)phenyl]piperidine](/img/structure/B8658680.png)

